N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-7-9-22(10-8-21)17-18-12-15(13-19-17)20-16(23)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQZBCMGFKOENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with 4-methylpiperazine.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the piperazine-pyrimidine intermediate with phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, halogenated solvents, and base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the molecular mechanisms underlying various physiological and pathological conditions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs from patent literature and chemical databases.
Table 1: Structural and Functional Comparison of N-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide and Analogs
Key Comparative Insights:
Substituent Effects :
- 4-Methylpiperazine : Present in both the target compound and the pyridine analog (), this group improves aqueous solubility via protonation and provides a secondary binding site for targets .
- Trifluoromethyl (CF₃) : Found in benzothiazole derivatives (), this electron-withdrawing group enhances metabolic stability and alters electron density in the aromatic system .
- Methoxy Groups : In benzothiazole analogs, methoxy substituents balance lipophilicity and may influence target selectivity .
Pharmacophore Variations: The acetamide linkage is conserved across all compounds, suggesting its role as a critical pharmacophore. However, the adjacent groups (phenyl, pyridine, or quinoline) likely modulate target specificity. For example, the phenyl group in the target compound may favor hydrophobic binding pockets, while the quinoline in could interact with larger enzymatic clefts .
Piperazine vs.
Biological Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with Compound A, drawing from diverse research sources.
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent attachment of the piperazine and phenyl groups. Various methods have been employed, including:
- Condensation Reactions: Utilizing piperazine derivatives and pyrimidine precursors.
- Reflux Conditions: Enhancing yields through controlled heating in organic solvents.
Antimicrobial Activity
Research has indicated that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent activity:
- Tested Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- MIC Values: Ranging from 32 µg/mL to 128 µg/mL for different strains, indicating moderate to high efficacy .
Anticonvulsant Activity
A notable study evaluated the anticonvulsant properties of similar compounds containing the piperazine moiety. These compounds showed protective effects in animal models against seizures induced by maximal electroshock (MES) tests:
- Dosage Tested: 100 mg/kg and 300 mg/kg.
- Results: Some derivatives exhibited significant protection at both dosages, suggesting a potential therapeutic role in epilepsy management .
Anticancer Potential
Emerging research indicates that compounds structurally related to Compound A may possess anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- Inhibition Rates: Up to 70% at certain concentrations, highlighting their potential as chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy Study:
- Anticonvulsant Activity Assessment:
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidinyl intermediate may react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents. Purification often employs normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . Yield improvements (>50%) can be achieved by isolating intermediates (e.g., via recrystallization) and monitoring reaction progress with LC-MS.
Q. Which spectroscopic methods are critical for characterizing this compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ ~2.5–3.5 ppm for N-methyl groups) and phenylacetamide moiety (δ ~7.2–7.6 ppm for aromatic protons). Coupling constants (e.g., J = 4.5 Hz for pyrimidine protons) validate substituent positions .
- HRMS : Verify molecular ion [M+H]⁺ (expected m/z: ~353.18 for C₁₈H₂₁N₅O).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolytic stability (pH 1–9 buffers) and photostability (ICH Q1B guidelines) should be tested. Store lyophilized samples at –20°C in amber vials to prevent piperazine ring oxidation or acetamide hydrolysis .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s biological targets and binding affinity?
Use in silico methods like:
- Molecular docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s ATP-mimetic properties.
- QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperazine’s electron-donating nature) with activity using descriptors like logP and polar surface area.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Potential causes include assay variability (e.g., cell line heterogeneity) or impurity interference. Mitigation strategies:
- Reproducibility checks : Validate assays in triplicate using reference standards (e.g., staurosporine for kinase inhibition).
- Impurity profiling : Identify by-products (e.g., de-methylated piperazine) via LC-HRMS and quantify their contribution to activity .
- Structural analogs : Compare activity trends (e.g., replacing 4-methylpiperazine with morpholine) to isolate pharmacophore contributions .
Q. What advanced techniques are suitable for studying the compound’s pharmacokinetics in preclinical models?
Employ:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic clearance (CLint).
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to determine free fraction (% unbound).
- IV/PO PK studies : Calculate bioavailability (F%) in rodents, with LC-MS/MS quantification of plasma concentrations (LLOQ: 1 ng/mL) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
